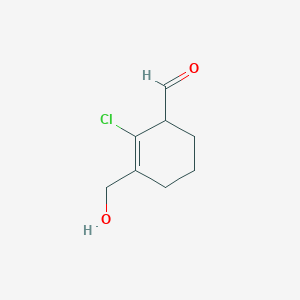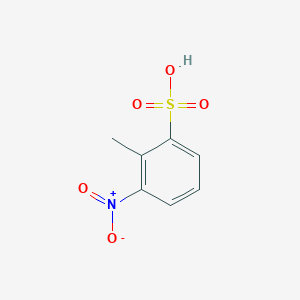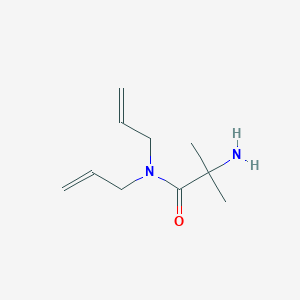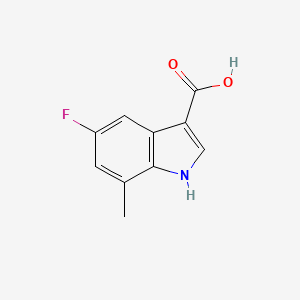
CMP-Neu5Ac (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a crucial substrate for sialyltransferases, enzymes that transfer sialic acid residues to glycoproteins and glycolipids . CMP-Neu5Ac plays a significant role in the biosynthesis of sialic acid-containing glycoconjugates, which are essential for various biological processes, including cell-cell interactions, immune response, and pathogen recognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CMP-Neu5Ac can be synthesized enzymatically using CMP-Neu5Ac synthetase, which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) . The reaction typically requires divalent cations such as magnesium or manganese ions to facilitate the enzymatic activity . The enzymatic synthesis is preferred due to its high specificity and yield.
Industrial Production Methods
Industrial production of CMP-Neu5Ac involves the use of recombinant bacterial systems that express CMP-Neu5Ac synthetase. For example, Escherichia coli can be genetically engineered to co-express Neu5Ac aldolase and CMP-Neu5Ac synthetase, enabling the efficient production of CMP-Neu5Ac from N-acetylmannosamine, pyruvate, and CTP . This method allows for large-scale production with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
CMP-Neu5Ac primarily undergoes enzymatic reactions, particularly sialylation, where it serves as a donor of sialic acid residues. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The enzymatic sialylation reactions involving CMP-Neu5Ac require sialyltransferases and acceptor substrates such as glycoproteins or glycolipids. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products
The major products of reactions involving CMP-Neu5Ac are sialylated glycoconjugates, which include sialylated glycoproteins and glycolipids. These products play crucial roles in various biological processes, including cell signaling and immune response .
Applications De Recherche Scientifique
CMP-Neu5Ac has a wide range of applications in scientific research, particularly in the fields of glycobiology, biochemistry, and medicine. Some of its key applications include:
Glycan Synthesis: CMP-Neu5Ac is used as a substrate for the enzymatic synthesis of sialylated glycans, which are important for studying cell-cell interactions and pathogen recognition.
Disease Research: Sialylated glycoconjugates are involved in various diseases, including cancer, inflammation, and infectious diseases.
Biopharmaceuticals: CMP-Neu5Ac is used in the production of sialylated therapeutic glycoproteins, which have improved stability and efficacy.
Vaccine Development: Sialylated antigens synthesized using CMP-Neu5Ac are being explored as potential vaccines for various infectious diseases.
Mécanisme D'action
CMP-Neu5Ac exerts its effects by serving as a donor of sialic acid residues in sialylation reactions catalyzed by sialyltransferases. The sialylation process involves the transfer of the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycoproteins and glycolipids . This modification is crucial for the biological activity and stability of these molecules. The molecular targets of CMP-Neu5Ac include various glycoproteins and glycolipids that are involved in cell signaling, immune response, and pathogen recognition .
Comparaison Avec Des Composés Similaires
CMP-Neu5Ac is unique among nucleotide sugars due to its role as a sialic acid donor. Similar compounds include:
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): Another sialic acid donor, but with a glycolyl group instead of an acetyl group.
UDP-N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.
GDP-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.
CMP-Neu5Ac is distinct in its specific role in sialylation, which is critical for the function of sialylated glycoconjugates in various biological processes .
Propriétés
Formule moléculaire |
C20H30N4NaO16P |
|---|---|
Poids moléculaire |
636.4 g/mol |
Nom IUPAC |
sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1 |
Clé InChI |
VFRHSOGUONIUOR-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


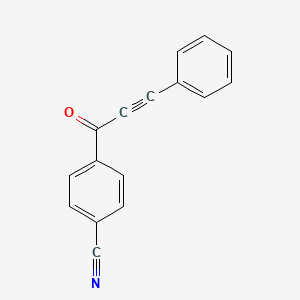
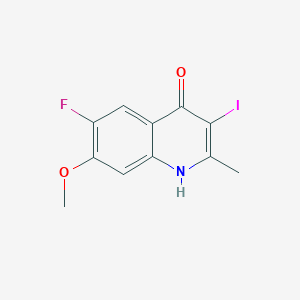
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)

